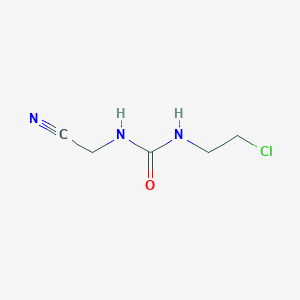
1-(2-Chloroethyl)-3-(cyanomethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(cyanomethyl)urea is an organic compound with the molecular formula C5H8ClN3O It is a derivative of urea, featuring both a chloroethyl and a cyanomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(cyanomethyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with cyanomethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-(cyanomethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the urea moiety.
Oxidation and Reduction: The cyanomethyl group can be involved in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents, such as ethanol or water, at moderate temperatures.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New urea derivatives with different functional groups.
Hydrolysis: Breakdown products, including 2-chloroethylamine and cyanomethylurea.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(cyanomethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(cyanomethyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The cyanomethyl group may also play a role in modulating the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a cyanomethyl group.
1-(2-Chloroethyl)-3-(phenyl)urea: Contains a phenyl group, leading to different chemical properties and applications.
1-(2-Chloroethyl)-3-(ethyl)urea:
Uniqueness
1-(2-Chloroethyl)-3-(cyanomethyl)urea is unique due to the presence of both a chloroethyl and a cyanomethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13991-67-8 |
|---|---|
Molekularformel |
C5H8ClN3O |
Molekulargewicht |
161.59 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(cyanomethyl)urea |
InChI |
InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10) |
InChI-Schlüssel |
JLXBWDRUULBIQN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)


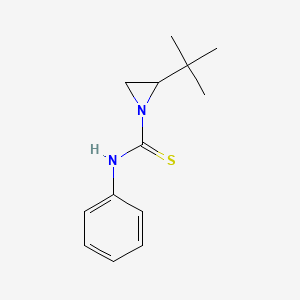

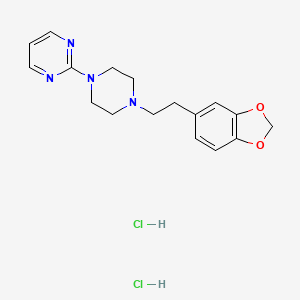
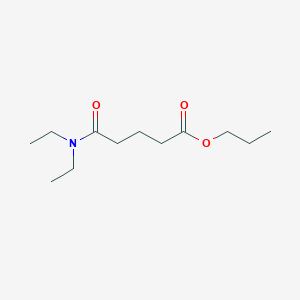
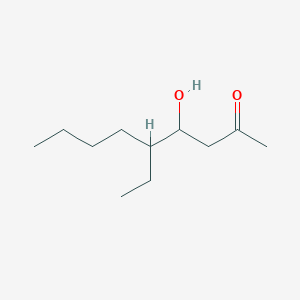
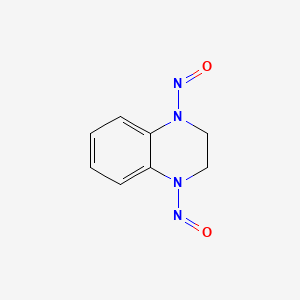
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

